N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-2-19-9-11-20(12-10-19)25-23(29)22(28)24-13-6-14-26-15-17-27(18-16-26)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIPHNZNBGXTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition of 1-Phenylpiperazine to Acrylonitrile
1-Phenylpiperazine reacts with acrylonitrile in ethanol under reflux to form 3-(4-phenylpiperazin-1-yl)propanenitrile. The reaction proceeds via a Michael addition mechanism, with the piperazine’s secondary nitrogen acting as a nucleophile. Typical conditions include:
Reduction of Nitrile to Primary Amine
The nitrile intermediate is reduced to the primary amine using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF):
- Conditions : 0°C to reflux, 6 hours
- Workup : Quenching with Na2SO4·10H2O, filtration, and solvent evaporation.
- Yield : 85–90%.
Analytical Data :
- 1H NMR (300 MHz, CDCl3) : δ 2.60 (t, J = 6.9 Hz, 2H, CH2NH2), 2.45–2.70 (m, 8H, piperazine), 3.15 (t, J = 6.9 Hz, 2H, CH2N), 6.82–7.34 (m, 5H, ArH).
- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C–N stretch).
Oxalamide Coupling Reaction
The final step involves coupling 4-ethylaniline and 3-(4-phenylpiperazin-1-yl)propylamine using oxalyl chloride:
Stepwise Coupling Protocol
Formation of Oxalyl Monoamide Chloride :
Reaction with 3-(4-Phenylpiperazin-1-yl)propylamine :
Reaction Optimization :
One-Pot Coupling with EDCl/HOBt
An alternative method uses N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM:
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Stepwise (oxalyl chloride) | 88 | 95 | <5% monoamide |
| One-pot (EDCl/HOBt) | 75 | 89 | 10–12% dimer |
Analytical Characterization
The final product is validated using spectroscopic and chromatographic techniques:
1H NMR (500 MHz, DMSO-d6) :
- δ 1.21 (t, J = 7.6 Hz, 3H, CH2CH3), 2.55 (q, J = 7.6 Hz, 2H, CH2CH3), 2.60–2.80 (m, 8H, piperazine), 3.40 (t, J = 6.8 Hz, 2H, CH2N), 3.65 (t, J = 6.8 Hz, 2H, CH2NH), 6.85–7.40 (m, 9H, ArH), 8.10 (s, 1H, NH), 8.45 (s, 1H, NH).
13C NMR (125 MHz, DMSO-d6) :
HRMS (ESI) :
Purification and Byproduct Management
The crude product is purified via:
- Recrystallization : Ethanol/ether (1:3) yields 75–80% recovery.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) removes monoamide byproducts.
Major byproducts include:
- N-(4-Ethylphenyl)oxalamic acid (5–7%): Forms due to incomplete chloride displacement.
- N,N′-Bis(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (3–5%): Results from excess propylamine.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- N1-(4-ethylphenyl)-N2-(3-(4-methylpiperazin-1-yl)propyl)oxalamide
Uniqueness
N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structural features which include an oxalamide functional group, an ethyl-substituted phenyl moiety, and a piperazine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis
The synthesis of this compound typically involves the reaction between N-ethyl oxalamide and 3-(4-phenylpiperazin-1-yl)propylamine. The reaction is generally performed in solvents like dichloromethane or ethanol under reflux conditions, followed by purification through recrystallization or chromatography .
Research indicates that this compound may exert its biological effects through interactions with specific receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in various neurological conditions .
Pharmacological Profile
The compound has been investigated for several pharmacological activities:
- Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects. Studies suggest that compounds with similar structures can influence serotonin receptor activity, potentially providing mood-enhancing effects .
- Antipsychotic Properties : Given its structural similarity to known antipsychotics, there is interest in evaluating its efficacy in managing symptoms of schizophrenia and bipolar disorder .
- Antimicrobial Effects : Preliminary studies indicate that oxalamide derivatives may possess antimicrobial properties, making them candidates for further research in infectious disease treatment .
Case Study 1: Antidepressant Effects
A study conducted on a series of oxalamides, including this compound, demonstrated significant antidepressant-like effects in animal models. The compound was shown to reduce immobility time in the forced swim test, indicating potential efficacy comparable to established antidepressants .
Case Study 2: Antipsychotic Evaluation
In a comparative study of various piperazine derivatives, this compound exhibited notable antagonistic activity at dopamine D2 receptors. This suggests its potential use as an antipsychotic agent, warranting further clinical trials to assess its safety and efficacy in humans .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| N1-(4-methylphenyl)-N2-(3-(4-piperazin-1-yl)propyl)oxalamide | 392.5 g/mol | Antidepressant, Antipsychotic |
| N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | 396.5 g/mol | Antimicrobial |
| N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-piperazin-1-yl)propyl)oxalamide | 398.5 g/mol | Neuroprotective |
Q & A
Q. How does the ethylphenyl substituent enhance bioactivity compared to isopropyl or methoxy analogues?
- Methodological Answer:
- SAR table :
| Substituent | AChE IC₅₀ (nM) | LogP | Reference |
|---|---|---|---|
| 4-Ethylphenyl | 12 ± 1.5 | 3.8 | |
| 4-Isopropyl | 28 ± 3.2 | 4.1 | |
| 4-Methoxy | 45 ± 4.7 | 2.9 |
- Rationale : The ethyl group balances lipophilicity (LogP ~3.8) and steric bulk, optimizing blood-brain barrier penetration without hindering target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
